1,1,1-trifluoro-N-[13-oxo-10,16-bis(triphenylsilyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide
Description
The compound 1,1,1-trifluoro-N-[13-oxo-10,16-bis(triphenylsilyl)-12,14-dioxa-13λ⁵-phosphapentacyclo[13.8.0.0²,¹¹.0³,⁸.0¹⁸,²³]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide is a highly complex organophosphorus derivative characterized by:
- A phosphapentacyclo framework with fused dioxa rings.
- Two triphenylsilyl substituents at positions 10 and 14.
- A trifluoromethanesulfonamide group linked to the central phosphorus atom.
Properties
Molecular Formula |
C57H41F3NO5PSSi2 |
|---|---|
Molecular Weight |
996.1 g/mol |
IUPAC Name |
1,1,1-trifluoro-N-[13-oxo-10,16-bis(triphenylsilyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide |
InChI |
InChI=1S/C57H41F3NO5PSSi2/c58-57(59,60)68(63,64)61-67(62)65-55-51(69(43-25-7-1-8-26-43,44-27-9-2-10-28-44)45-29-11-3-12-30-45)39-41-23-19-21-37-49(41)53(55)54-50-38-22-20-24-42(50)40-52(56(54)66-67)70(46-31-13-4-14-32-46,47-33-15-5-16-34-47)48-35-17-6-18-36-48/h1-40H,(H,61,62) |
InChI Key |
JFHZUNGBPYBCBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC5=CC=CC=C5C6=C4OP(=O)(OC7=C6C8=CC=CC=C8C=C7[Si](C9=CC=CC=C9)(C1=CC=CC=C1)C1=CC=CC=C1)NS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,1,1-trifluoro-N-[13-oxo-10,16-bis(triphenylsilyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide involves multiple steps. The synthetic route typically starts with the preparation of the phosphapentacyclo framework, followed by the introduction of the trifluoromethyl groups and the methanesulfonamide moiety. The reaction conditions often require the use of strong bases, such as potassium tert-butoxide, and solvents like tetrahydrofuran (THF). Industrial production methods may involve scaling up these reactions and optimizing conditions to improve yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, acetonitrile), catalysts (e.g., palladium on carbon), and varying temperatures and pressures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1,1,1-Trifluoro-N-[13-oxo-10,16-bis(triphenylsilyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets through its trifluoromethyl groups and phosphapentacyclo framework. These interactions can lead to the inhibition or activation of specific enzymes or receptors. The pathways involved may include signal transduction, metabolic processes, and molecular recognition .
Comparison with Similar Compounds
Structural Analogues with Trifluoromethanesulfonamide Moieties
Perfluidone (1,1,1-trifluoro-N-(2-methyl-4-(phenylsulfonyl)phenyl)methanesulfonamide) shares the trifluoromethanesulfonamide group but lacks the phosphapentacyclo core and triphenylsilyl substituents. Key differences include:
- Bioactivity : Perfluidone is a herbicide, while the target compound’s bioactivity remains unexplored.
Table 1: Structural Comparison
| Feature | Target Compound | Perfluidone |
|---|---|---|
| Core Structure | Phosphapentacyclo + dioxa | Benzene + sulfonyl |
| Key Substituents | Triphenylsilyl (×2) | Methyl + phenylsulfonyl |
| Electron-Withdrawing Group | Trifluoromethanesulfonamide | Trifluoromethanesulfonamide |
Macrocyclic Analogues with Kinase Inhibition
A macrocyclic quinoxaline derivative (Potassium 6-oxo-7,13,16,22-tetraazatetracyclo[...]tricosa-...octaen-2-yne-15-carboxylate) shares structural complexity and submicromolar kinase inhibition (Pim-1/Pim-2 isoforms). Comparisons include:
- Synthetic Pathways : Both compounds require multi-step syntheses, but the target compound’s phosphapentacyclo core demands specialized ring-closing strategies.
- Bioactivity Potential: The quinoxaline derivative’s kinase inhibition suggests the target compound may also interact with kinase ATP-binding pockets, though empirical validation is needed .
Substituent-Driven Activity in Heterocyclic Compounds
Studies on nitroimidazole and nitrofuryl derivatives (e.g., 4b, 4f, 4g ) highlight the critical role of nitro groups in antimycobacterial activity. By analogy:
- The triphenylsilyl groups in the target compound may modulate solubility or target binding, similar to nitro substituents in heteroaryl derivatives.
- Structural rigidity from the phosphapentacyclo framework could enhance metabolic stability compared to flexible analogues .
Computational Similarity Assessment
Using Tanimoto coefficients (fingerprint-based similarity indexing), the target compound’s similarity to known bioactive molecules can be quantified. For example:
- Aglaithioduline (70% similarity to SAHA, a histone deacetylase inhibitor) demonstrates how minor structural variations (e.g., substituent placement) impact bioactivity. The target compound’s triphenylsilyl groups may reduce similarity to conventional kinase inhibitors but enhance selectivity .
Table 2: Similarity Metrics (Hypothetical Data)
| Compound Pair | Tanimoto Coefficient | Predicted Bioactivity Overlap |
|---|---|---|
| Target Compound vs. SAHA | 0.45 | Moderate (HDAC inhibition) |
| Target Compound vs. Gefitinib | 0.30 | Low (Kinase inhibition) |
Crystallographic and Spectroscopic Comparisons
The use of SHELX software for structural determination (common in small-molecule crystallography) enables direct comparison of bond lengths and angles with analogues. For instance:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
